molecular formula C14H20N2O B13867035 8-Pyridin-4-yl-2-azaspiro[4.5]decan-8-ol

8-Pyridin-4-yl-2-azaspiro[4.5]decan-8-ol

Cat. No.: B13867035
M. Wt: 232.32 g/mol
InChI Key: PBKRYTXKHLZLHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Pyridin-4-yl-2-azaspiro[45]decan-8-ol is a spiro compound that features a unique bicyclic structure with a pyridine ring and an azaspirodecane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Pyridin-4-yl-2-azaspiro[4.5]decan-8-ol typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction conditions often include the use of polar solvents such as chloroform, ethanol, propanol, butanol, or dimethylformamide at temperatures ranging from 50-150°C . Acid-binding agents or basic reagents like triethylamine or pyridine are commonly used to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of commercially available reagents and straightforward reaction conditions makes it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

8-Pyridin-4-yl-2-azaspiro[4.5]decan-8-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a metal catalyst.

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents like water or alcohol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 8-Pyridin-4-yl-2-azaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Pyridin-4-yl-2-azaspiro[45]decan-8-ol stands out due to its specific combination of a pyridine ring and an azaspirodecane moiety, which imparts unique chemical and biological properties

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

8-pyridin-4-yl-2-azaspiro[4.5]decan-8-ol

InChI

InChI=1S/C14H20N2O/c17-14(12-1-8-15-9-2-12)5-3-13(4-6-14)7-10-16-11-13/h1-2,8-9,16-17H,3-7,10-11H2

InChI Key

PBKRYTXKHLZLHR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC12CCNC2)(C3=CC=NC=C3)O

Origin of Product

United States

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